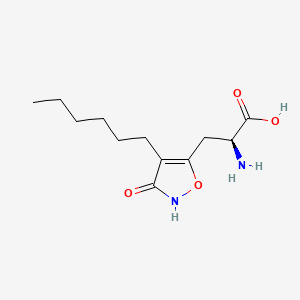(S)-HexylHIBO

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Group I mGlu receptor antagonist (Kb values are 30 and 61 μM at mGlu1a and mGlu5a receptors respectively).
(S)-HexylHIBO, or (S)-hexyl-2-hydroxy-3-(3-hydroxyphenyl)-2-methylpropanoate, is a chemical compound notable for its role as a selective antagonist of Group I metabotropic glutamate receptors. The compound is characterized by its unique structural features, which include a hexyl chain and hydroxyl groups that contribute to its biological activity. The compound has garnered attention in pharmacological research due to its potential therapeutic applications.
- Binding Reaction:
This binding event prevents the downstream signaling pathways typically activated by the receptors, influencing neuronal excitability and synaptic plasticity.
(S)-HexylHIBO exhibits significant biological activity as a selective antagonist for Group I metabotropic glutamate receptors, specifically mGlu1a and mGlu5a. Its inhibition constants (Kb) are reported at 30 μM and 61 μM for these receptors, respectively . This selectivity makes it a valuable tool in studying the physiological roles of these receptors in neurological disorders.
Pharmacological Implications
The antagonistic properties of (S)-HexylHIBO suggest potential applications in treating conditions such as:
- Anxiety disorders
- Schizophrenia
- Neurodegenerative diseases
The synthesis of (S)-HexylHIBO can be achieved through several methods, typically involving chiral synthesis techniques to ensure the correct stereochemistry. A common approach includes:
- Starting Materials: Utilizing commercially available precursors that contain the necessary functional groups.
- Chiral Catalysis: Employing chiral catalysts or reagents to facilitate the formation of the desired stereoisomer.
- Purification: Following synthesis, the product is purified using techniques such as chromatography to isolate (S)-HexylHIBO from any racemic mixtures.
(S)-HexylHIBO has several applications in scientific research and potential therapeutic development:
- Research Tool: Used in studies investigating the role of metabotropic glutamate receptors in various neurological processes.
- Drug Development: Its properties make it a candidate for developing new treatments for psychiatric and neurological disorders.
- Chemical Biology: Acts as a probe for understanding receptor signaling pathways and their implications in health and disease.
Studies investigating the interactions of (S)-HexylHIBO with metabotropic glutamate receptors have revealed insights into its binding dynamics and functional outcomes. Key findings include:
- Selectivity Profile: The compound demonstrates a preferential binding affinity towards mGlu1a and mGlu5a receptors over other subtypes.
- Functional Assays: In vitro assays show that (S)-HexylHIBO effectively inhibits receptor-mediated signaling, confirming its antagonist role.
These studies contribute to a better understanding of how modulating these receptors can influence neuronal activity.
Several compounds share structural or functional similarities with (S)-HexylHIBO. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (R)-HexylHIBO | Similar hexyl chain but different stereochemistry | Antagonist of metabotropic glutamate receptors | Enantiomeric differences affect activity |
| Mavoglurant | Contains a different side chain | Selective mGlu5a antagonist | Advanced clinical development status |
| LY341495 | Smaller structure with different functional groups | Broad-spectrum mGlu antagonist | Used extensively in research |
(S)-HexylHIBO stands out due to its specific selectivity for Group I metabotropic glutamate receptors and its potential therapeutic implications, distinguishing it from other compounds in this class.








